8-Ethoxyphenazine-1-carboxylic acid
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Overview
Description
8-Ethoxyphenazine-1-carboxylic acid is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazine derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenazine derivatives, including 8-ethoxyphenazine-1-carboxylic acid, typically involves the condensation of 1,2-diaminobenzenes with carboxylic acids or their derivatives. One common method is the oxidative cyclization of 1,2-diaminobenzene with appropriate carboxylic acid precursors
Industrial Production Methods: Industrial production of phenazine derivatives often employs catalytic processes to enhance yield and selectivity. The use of metal catalysts, such as palladium or copper, in combination with suitable ligands, can facilitate the formation of the phenazine core under milder conditions . Additionally, continuous flow reactors are increasingly being used to optimize reaction conditions and scale up production.
Chemical Reactions Analysis
Types of Reactions: 8-Ethoxyphenazine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The phenazine core can be oxidized to form quinone-like structures.
Reduction: Reduction reactions can convert the phenazine core to dihydrophenazine derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the phenazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenazine-1,4-diones, while reduction can produce dihydrophenazine derivatives .
Scientific Research Applications
8-Ethoxyphenazine-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-ethoxyphenazine-1-carboxylic acid involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular structures, including DNA, proteins, and lipids, ultimately leading to cell death . The compound’s antimicrobial and antitumor activities are attributed to this oxidative stress mechanism .
Comparison with Similar Compounds
Phenazine-1-carboxylic acid: Lacks the ethoxy group but shares similar antimicrobial properties.
Pyocyanin: Another phenazine derivative with notable antimicrobial activity, produced by Pseudomonas aeruginosa.
Clofazimine: A phenazine derivative used as an antituberculosis agent.
Uniqueness: 8-Ethoxyphenazine-1-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity.
Properties
CAS No. |
62256-26-2 |
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Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
8-ethoxyphenazine-1-carboxylic acid |
InChI |
InChI=1S/C15H12N2O3/c1-2-20-9-6-7-11-13(8-9)17-14-10(15(18)19)4-3-5-12(14)16-11/h3-8H,2H2,1H3,(H,18,19) |
InChI Key |
VLVROHYSTCNMTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=NC3=C(C=CC=C3N=C2C=C1)C(=O)O |
Origin of Product |
United States |
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